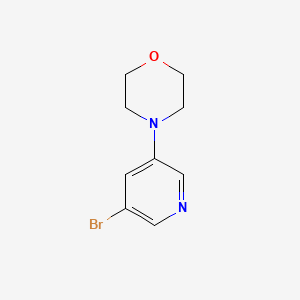

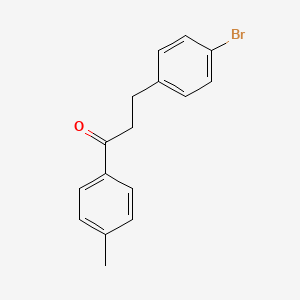

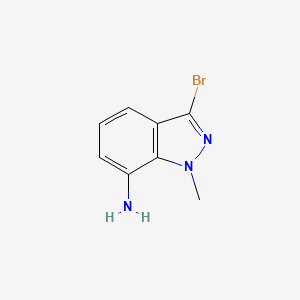

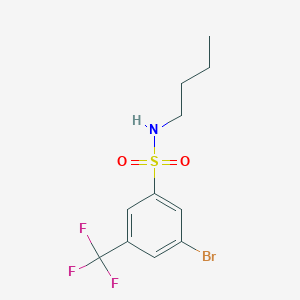

3-Bromo-1-methyl-1H-indazol-7-amine

Overview

Description

“3-Bromo-1-methyl-1H-indazol-7-amine” is a chemical compound . It is also known as "7-BROMO-4-CHLORO-1-METHYL-1H-INDAZOL-3-AMINE" .

Synthesis Analysis

The synthesis of indazoles, including “this compound”, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

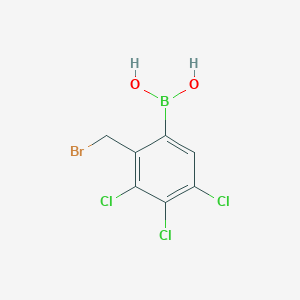

The molecular formula of “this compound” is C8H8BrN3 . The average mass is 226.073 Da and the monoisotopic mass is 224.990158 Da .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted density of 1.89±0.1 g/cm3 and a predicted boiling point of 404.4±40.0 °C .

Scientific Research Applications

Haloamidation of Olefins

A study described a methodology for the addition of a bromine atom and an amide nitrogen in a trans sense to an olefinic double bond. This process involves the use of an N-bromoamide and a Lewis acid as a source of Br+, which reacts with the olefin. The bromoamidation is general for a broad range of olefins and nitriles, providing access to vicinal bromoamides, N-acyl aziridines, and oxazolines. This enables the preparation of various types of amines and amino alcohols with noted diastereo- and regioselectivity preferences (Yeung et al., 2006).

Regioselective Protection and Amine Coupling of Indazoles

Research highlighted that indazoles can be unselectively protected under strongly basic conditions, yielding a mixture at N-1 and N-2. Under mildly acidic conditions, regioselective protection at N-2 is achievable, while thermodynamic conditions lead to regioselective protection at N-1. This trend applies to various substituted indazoles. Additionally, protected 5-bromoindazoles can engage in Buchwald reactions with a range of amines to generate novel derivatives (Slade et al., 2009).

Pd-Catalyzed Suzuki–Miyaura Cross-Coupling

A study presented the synthesis of various 3-aryl-1H-indazol-5-amine derivatives via Pd-catalyzed Suzuki–Miyaura cross-coupling of (NH) free 3-bromo-indazol-5-amine with arylboronic acids under microwave-assisted conditions. This coupling reaction showcased good to excellent yields under specified conditions (Wang et al., 2015).

Postmodification of Amine-Functionalized Indazolin-3-ylidene Complexes

Research introduced a series of trans-[PdBr2(amine)(indy)] complexes with pendant tertiary amine functionalities in the side chain of the NHC ligand. These were prepared by postcoordinative modification of a single bromoalkyl-functionalized precursor complex, providing a more efficient synthesis route than the metalation of prefunctionalized azolium salts. These complexes were characterized and found to be active catalysts for the direct arylation of 1-methylpyrrole, yielding good to excellent results (Bernhammer et al., 2014).

Future Directions

Indazole-containing heterocyclic compounds, including “3-Bromo-1-methyl-1H-indazol-7-amine”, have a wide variety of medicinal applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that the study and application of “this compound” and similar compounds will continue to be a topic of interest in the future.

Mechanism of Action

Target of Action

It has been demonstrated that the 1h-indazole-3-amine structure is an effective hinge-binding fragment, and in linifanib, it binds effectively with the hinge region of tyrosine kinase .

Mode of Action

It is known that indazole derivatives can interact with their targets and cause changes in cellular processes . For instance, some indazole derivatives have been found to inhibit Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Biochemical Pathways

For example, some indazole derivatives have been found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway .

Pharmacokinetics

The compound’s molecular weight is 26052, and its predicted density is 189±01 g/cm3 . These properties can influence the compound’s bioavailability.

Result of Action

It has been found that some indazole derivatives exhibit promising inhibitory effects against certain cancer cell lines . For instance, compound 6o, an indazole derivative, exhibited a promising inhibitory effect against the K562 cell line .

Properties

IUPAC Name |

3-bromo-1-methylindazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-12-7-5(8(9)11-12)3-2-4-6(7)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSIJMSYXRIKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2N)C(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678484 | |

| Record name | 3-Bromo-1-methyl-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-76-1 | |

| Record name | 3-Bromo-1-methyl-1H-indazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1-methyl-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole](/img/structure/B1522346.png)